Cas no 1803677-62-4 (Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C8H5F3INO4/c1-16-7(15)4-5(12)3(14)2-13-6(4)17-8(9,10)11/h2,14H,1H3
- InChIKey: FKWAHBGOIORWGY-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C=1C(=O)OC)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098366-1g |
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate |
1803677-62-4 | 97% | 1g |
$1,519.80 | 2022-04-02 |
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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1. Book reviews
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1803677-62-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1803677-62-4, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a hydroxyl group, an iodine substituent, and a trifluoromethoxy moiety, makes it a valuable building block for synthetic chemists.
The< strong>5-hydroxy and trifluoromethoxy groups in the molecular structure contribute to the compound's reactivity and versatility. These functional groups are particularly attractive in medicinal chemistry because they can participate in various chemical transformations, enabling the synthesis of complex molecules with desired pharmacological properties. The< strong>iodo substituent further enhances the compound's utility as it can undergo cross-coupling reactions, which are fundamental in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).
In recent years, there has been a surge in research focused on developing new antiviral and anticancer agents. Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate has emerged as a key intermediate in several innovative synthetic strategies targeting these diseases. For instance, its incorporation into pyridine-based scaffolds has been explored in the design of inhibitors for viral proteases and kinases. The< strong>trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing the pharmacokinetic profiles of these drug candidates.
The< strong>5-hydroxy group provides an opportunity for further derivatization through etherification or esterification reactions, allowing chemists to fine-tune the properties of the final product. This adaptability makes Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate a preferred choice for researchers aiming to develop structurally diverse libraries for high-throughput screening.
Moreover, the< strong>iodo substituent facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are instrumental in constructing biaryl systems, which are common motifs in many drugs with potent biological activity. The ability to introduce aryl groups at specific positions using these methodologies has opened new avenues for drug discovery and development.
The pharmaceutical industry has also recognized the importance of fluorinated compounds due to their favorable pharmacological properties. The< strong>trifluoromethoxy group imparts lipophilicity and resistance to metabolic degradation, making it an attractive feature for drug design. Recent studies have demonstrated that incorporating fluorine atoms into drug molecules can lead to improved bioavailability and therapeutic efficacy. Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate, with its inherent fluorinated moiety, aligns well with this trend.
In conclusion, Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1803677-62-4) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural attributes enable the construction of complex molecules with potential therapeutic benefits across various disease areas. As research continues to evolve, this compound is expected to remain a cornerstone in the development of next-generation pharmaceuticals.
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